2-Ethyl-4,4-dimethylpentanoic acid

Description

Structural and Synthetic Significance of Branched Carboxylic Acids

The chemical properties of carboxylic acids are rooted in the carboxyl group, which consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. longdom.orgbritannica.com This group is polar and planar, with the carbon and both oxygen atoms being sp2 hybridized. libretexts.orglibretexts.org This hybridization allows for resonance stabilization of the carboxylate anion that forms when the acid donates its proton, a key factor in its acidity. britannica.comlibretexts.org Carboxylic acids can form strong intermolecular hydrogen bonds, often creating cyclic dimers, which results in significantly higher boiling points compared to alcohols of similar molecular weight. libretexts.orglibretexts.org

The branching in the aliphatic chain further modulates these properties. Alkyl branches can influence the molecule's solubility and melting point. For instance, the presence of branching can disrupt the regular packing of molecules in a crystal lattice, often leading to lower melting points. researchgate.netlibretexts.org The synthesis of alkyl-branched fatty compounds is of high importance as they possess properties that make them valuable in the cosmetics and lubricant industries. researchgate.net

From a synthetic perspective, branched carboxylic acids are versatile building blocks. longdom.org They can be prepared through various methods, including the oxidation of corresponding aldehydes or primary alcohols and the hydrolysis of nitriles. libretexts.org In contemporary organic synthesis, the carboxylic acid functionality has gained prominence as a traceless directing group in C-H activation strategies, enabling the construction of complex organic molecules. researchgate.net Their derivatives, such as esters and amides, are widespread, with applications ranging from pharmaceuticals like aspirin (B1665792) to the production of polymers like nylon. longdom.orgbritannica.combritannica.com

Overview of Research Trajectories for 2-Ethyl-4,4-dimethylpentanoic Acid

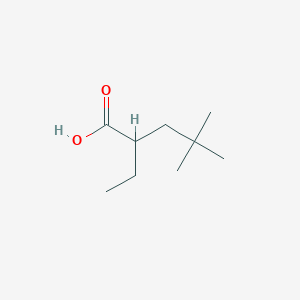

This compound is a specific example of a branched aliphatic carboxylic acid. nih.gov Its structure consists of a nine-carbon backbone (nonanoic acid derivative) with an ethyl group at the alpha-position (carbon 2) and two methyl groups at position 4. nih.gov

Detailed research findings on this compound are not extensively documented in publicly available literature. However, its existence is noted in chemical databases and it is listed as a compound for research purposes. nih.govbiosynth.com The primary indication of its research interest comes from its appearance in patent literature. nih.gov While the specific applications detailed in these patents are not specified in the available data, the presence of such patents suggests that the compound is being investigated for potential commercial or specialized use. Its structural similarity to other branched-chain acids used in lubricants and as chemical intermediates suggests its potential utility in related fields. researchgate.net

Physicochemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C9H18O2 |

| IUPAC Name | This compound |

| Molecular Weight | 158.24 g/mol |

| CAS Number | 67731-83-3 |

| Monoisotopic Mass | 158.130679813 Da |

| SMILES | CCC(CC(C)(C)C)C(=O)O |

| InChIKey | YJMLTIGYXZLKLY-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4,4-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-7(8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMLTIGYXZLKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl 4,4 Dimethylpentanoic Acid and Analogues

Regioselective and Stereoselective Synthetic Pathways

Achieving high levels of selectivity is paramount in the synthesis of complex molecules. For 2-Ethyl-4,4-dimethylpentanoic acid, this involves controlling the precise position of the carboxylic acid group (regioselectivity) and, in asymmetric syntheses, the three-dimensional arrangement of the substituents around the chiral center at carbon-2 (stereoselectivity).

Transition-Metal-Catalyzed Hydrocarboxylation Approaches

Transition-metal catalysis, particularly with palladium, offers a powerful and atom-economical method for the synthesis of carboxylic acids from readily available alkenes. nih.gov This approach involves the addition of a hydrogen atom and a carboxyl group across the double bond of an olefin.

Palladium-catalyzed hydrocarboxylation is a fundamental tool for creating carbonyl compounds. nih.gov The synthesis of branched carboxylic acids, like this compound, can be achieved with high regioselectivity by reacting a suitable alkene with carbon monoxide (CO) and a hydrogen source. A plausible precursor for this specific target would be 3,3-dimethyl-1-pentene. The palladium catalyst directs the addition of the carboxyl group preferentially to the second carbon of the alkene (a Markovnikov-type addition), yielding the desired branched product.

Recent advancements have introduced methods that avoid the use of toxic, high-pressure carbon monoxide gas. organic-chemistry.orgfigshare.com One such strategy employs phenyl formate (B1220265) and formic acid as an in situ source of CO. organic-chemistry.org This makes the procedure safer and more accessible for laboratory settings. organic-chemistry.org For instance, the hydrocarboxylation of various olefins using this system provides carboxylic acids in good yields and with high regioselectivity. organic-chemistry.org

The outcome of palladium-catalyzed hydrocarboxylation is highly dependent on the choice of ligands and reaction conditions. nih.gov Ligand design is a critical factor in controlling both reactivity and selectivity. nih.govresearchgate.net Electron-poor phosphine (B1218219) ligands have been shown to be crucial for achieving higher reaction rates. bohrium.com The steric and electronic properties of the ligand attached to the palladium center can direct the regioselectivity towards either linear or branched products. nih.gov

For example, in the hydrocarboxylation of pentenoic acid derivatives, the use of different ligands leads to vastly different product distributions. universiteitleiden.nl System optimization involves screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, solvents, and additives to maximize the yield and selectivity of the desired branched acid. sioc-journal.cn The table below illustrates how catalyst system components can influence the outcome of a representative hydrocarboxylation reaction.

| Entry | Palladium Source | Ligand | Solvent | Yield (%) | Regioselectivity (Branched:Linear) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | dppf | Toluene | 96 | >99:1 | organic-chemistry.org |

| 2 | Pd(acac)₂ | L1 | MeOH | 22 | 11:1 | sioc-journal.cn |

| 3 | Pd(OAc)₂ | L8 | Toluene | 36 | >20:1 | sioc-journal.cn |

| 4 | PdCl₂ | L1 | MeOH | 9 | 9:1 | sioc-journal.cn |

Data is illustrative of typical optimization studies in palladium-catalyzed hydrocarboxylation. L1 and L8 represent specific chiral ligands used in the referenced study.

Carboxylation of Organometallic Reagents, including Grignard Pathways

A classic and reliable method for synthesizing carboxylic acids is the carboxylation of organometallic reagents. libretexts.org The Grignard reaction is a prime example of this pathway. The synthesis involves two main steps: the formation of a Grignard reagent from an organohalide, followed by its reaction with carbon dioxide (usually in the form of dry ice) and subsequent acidification. libretexts.org

To synthesize this compound, a suitable Grignard reagent, such as 1-ethyl-3,3-dimethylbutylmagnesium bromide, would be required. The highly nucleophilic carbon-magnesium bond of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. libretexts.org This forms a halomagnesium carboxylate salt, which upon treatment with a strong aqueous acid (e.g., HCl or H₂SO₄), is protonated to yield the final carboxylic acid. libretexts.org

While organolithium reagents can also be used, they are significantly more reactive and can sometimes lead to side products by attacking the initially formed carboxylate. organicchemistrytutor.comyoutube.com The primary limitation of the Grignard pathway is its incompatibility with acidic functional groups (like -OH, -NH, -SH) in the substrate, as the strongly basic reagent would be quenched by deprotonation. libretexts.org

Multi-Step Synthesis via Intermediate Derivatization

Complex carboxylic acids are often assembled through multi-step sequences that build the carbon skeleton incrementally and introduce the carboxyl functionality from a precursor group.

A versatile multi-step approach for preparing substituted carboxylic acids is through the hydrolysis of a cyano (nitrile) intermediate. libretexts.org The malonic ester synthesis is a well-established example of this strategy and is particularly useful for creating α-substituted acids. masterorganicchemistry.comyoutube.com

The synthesis of this compound via this route could proceed as follows:

Alkylation: Diethyl malonate is treated with a base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate is then alkylated via an Sₙ2 reaction with a primary alkyl halide, such as 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide), to attach the tert-butylmethyl group.

Second Alkylation: The resulting substituted malonic ester is deprotonated again with a strong base and subsequently alkylated with a second halide, ethyl bromide, to introduce the ethyl group at the α-carbon.

Hydrolysis and Decarboxylation: The disubstituted diethyl malonate is then subjected to hydrolysis with aqueous acid or base, which converts both ester groups into carboxylic acids, forming a substituted malonic acid. masterorganicchemistry.com Upon heating, this β-dicarboxylic acid intermediate readily undergoes decarboxylation (loss of CO₂) to yield the final product, this compound. masterorganicchemistry.comwikipedia.org The driving force for this step is the formation of a stable six-membered cyclic transition state. masterorganicchemistry.com

This sequence allows for the controlled, stepwise construction of the required carbon framework before the final formation of the single carboxylic acid group.

Alkylation and Functional Group Interconversions

The construction of the carbon skeleton of this compound can be achieved through various alkylation strategies. A common approach involves the alkylation of nitriles. oup.comlibretexts.org For instance, the reaction of a suitable alkyl halide with a cyanide salt via an SN2 reaction provides a nitrile, which can then be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. libretexts.orgpressbooks.pub This two-step sequence effectively adds a carboxyl group to the original alkyl halide. pressbooks.pub

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comfiveable.menumberanalytics.com In the context of synthesizing this compound, a primary alcohol precursor, 2-ethyl-4,4-dimethylpentan-1-ol, can be oxidized to the corresponding carboxylic acid. slideshare.netnih.gov This transformation is a key step and can be accomplished using various oxidizing agents. solubilityofthings.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| Alkyl Halide | NaCN, then H3O+ | Carboxylic Acid | Nitrile Hydrolysis |

| Primary Alcohol | Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid | Oxidation |

This table illustrates common functional group interconversions relevant to the synthesis of carboxylic acids.

Oxidation of Precursor Aldehydes to Carboxylic Acids

A direct and efficient route to carboxylic acids involves the oxidation of their corresponding aldehydes. pressbooks.pubimperial.ac.uk For the synthesis of this compound, the precursor aldehyde, 2-ethyl-4,4-dimethylpentanal, can be oxidized. guidechem.combrainly.in This method is often preferred due to the high yields and selectivity typically observed. A variety of oxidizing agents can be employed for this transformation, with potassium permanganate (B83412) (KMnO4) being a common choice. pressbooks.pub The oxidation of aldehydes to carboxylic acids is a fundamental reaction in organic synthesis. slideshare.netyoutube.com

| Precursor Aldehyde | Oxidizing Agent | Product Carboxylic Acid |

| 2-Ethyl-4,4-dimethylpentanal | Potassium Permanganate (KMnO4) | This compound |

This table shows the direct oxidation of the precursor aldehyde to the target carboxylic acid.

C-Alkylation Routes for Branched Carboxylic Acid Skeletons

The formation of the highly branched carbon framework of this compound can be achieved through C-alkylation reactions. organic-chemistry.org These methods involve the formation of a carbon-carbon bond at the α-position of a carbonyl compound or its synthetic equivalent. One strategy involves the alkylation of ester enolates. researchgate.net For example, the lithium enolate of an ester can react with an alkyl halide to introduce an alkyl group at the α-position. researchgate.net Another powerful method is the carboxylation of Grignard reagents. pressbooks.pubmnstate.edu This involves the reaction of an organomagnesium halide with carbon dioxide, followed by protonation, to yield a carboxylic acid with one additional carbon atom. pressbooks.pubyoutube.com This approach is particularly useful for creating sterically hindered carboxylic acids.

| Method | Key Reagents | Intermediate | Application |

| Ester Enolate Alkylation | LDA, Alkyl Halide | Lithium Enolate | α-alkylation of esters |

| Grignard Carboxylation | Mg, CO2, H3O+ | Grignard Reagent | Synthesis of carboxylic acids from alkyl halides |

This table summarizes key C-alkylation routes for constructing branched carboxylic acid skeletons.

Emerging Concepts in Carboxylic Acid Synthesis Relevant to Branched Structures

Recent advancements in synthetic methodology offer new and powerful tools for the synthesis of complex carboxylic acids, including highly branched structures. These emerging concepts often rely on catalytic processes that enable reactions at previously unreactive sites.

Chemoselective Catalytic Activation in Radical Processes

The chemoselective activation of carboxylic acids in radical processes is a significant challenge due to the propensity for undesired decarboxylation. nih.gov However, recent research has demonstrated the development of catalytic systems that can achieve chemoselective enolization of carboxylic acids, even in the presence of more acidic carbonyl groups. nih.govelsevierpure.com This allows for α-functionalization through a radical process. elsevierpure.com These methods often employ cooperative catalysis, for example, using iron species and alkali metal ions, to facilitate the enolization and subsequent reaction with a radical species. nih.gov This approach opens up new avenues for the late-stage modification of complex molecules containing carboxylic acid moieties. elsevierpure.com

Palladium-Catalyzed β-C(sp3)-H Acetoxylation of Aliphatic Carboxylic Acids

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds. nih.govresearchgate.net A notable development is the direct β-C(sp3)-H acetoxylation of aliphatic carboxylic acids. nih.govacs.org This reaction allows for the introduction of an acetoxy group at the β-position of a free carboxylic acid without the need for a strong directing group. nih.govacs.org The process is often facilitated by a "traceless base" and provides a direct, one-step route to β-acetoxy carboxylic acids. nih.gov This methodology has significant potential for the synthesis of complex, oxidized structures from simple aliphatic acid starting materials. nih.gov

| Reaction | Catalyst System | Key Feature | Product Type |

| β-C(sp3)-H Acetoxylation | Pd(OAc)2, Ligand, Traceless Base | Direct functionalization of β-C-H bond | β-Acetoxy Carboxylic Acid |

This table highlights the key aspects of palladium-catalyzed β-C(sp3)-H acetoxylation.

Photoredox-Catalyzed Decarboxylation for Radical Generation

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient method for generating radicals from various precursors, including carboxylic acids. rsc.orgbeilstein-journals.org The process involves the photoinduced electron transfer (PET) between a photocatalyst and a carboxylate ion, leading to the formation of a carboxyl radical that rapidly decarboxylates to generate an alkyl radical. rsc.org This method avoids the use of harsh reagents and high temperatures often associated with traditional radical generation methods. rsc.org The resulting alkyl radicals can participate in a variety of carbon-carbon bond-forming reactions, making this a versatile strategy for the synthesis of complex molecules. nih.govsioc.ac.cnacs.org Dual catalysis systems, combining photoredox catalysis with another catalyst such as a transition metal, have further expanded the scope of these decarboxylative functionalizations. sioc.ac.cn

| Method | Key Components | Intermediate | Advantage |

| Photoredox-Catalyzed Decarboxylation | Photocatalyst, Light, Carboxylic Acid | Alkyl Radical | Mild reaction conditions, environmentally friendly |

This table summarizes the key features of photoredox-catalyzed decarboxylation for radical generation.

Stereochemical Control in the Synthesis of Chiral Branched Carboxylic Acids

Achieving control over the three-dimensional arrangement of atoms is paramount when synthesizing complex chiral molecules. For branched carboxylic acids, the stereocenter, typically at the α- or β-position relative to the carboxyl group, dictates the molecule's biological activity and physical properties. The following sections explore key methodologies that enable chemists to selectively produce a desired stereoisomer.

Asymmetric catalysis offers an elegant and efficient route to enantiomerically enriched α-branched carboxylic acids by creating the crucial carbon-carbon bond or establishing the chiral center in a stereocontrolled manner. rsc.org A notable strategy involves the catalytic asymmetric protonation of bis-silyl ketene (B1206846) acetals. mpg.denih.gov This method can be part of a deracemization process where a racemic α-branched carboxylic acid is doubly deprotonated and silylated to form a bis-silyl ketene acetal. mpg.de Subsequent enantioselective protonation using a chiral catalyst yields the α-branched carboxylic acid with high enantiomeric purity. mpg.denih.gov

Chiral Brønsted acids, such as disulfonimides, have proven to be effective catalysts for this transformation, capable of delivering the product in high yields and excellent enantiomeric ratios. nih.gov A significant advantage of this system is its compatibility with simple proton sources like water or methanol. nih.gov However, a key observation is that the enantioselectivity of this particular method often depends on the substrate having an α-aromatic and an α-alkyl substituent. mpg.de For substrates with two alkyl groups at the α-position, such as the target compound this compound, achieving high enantioselectivity through this specific protonation method remains a challenge, often resulting in a nearly racemic product. mpg.de

Table 1: Catalyst Performance in Asymmetric Protonation of Bis-Silyl Ketene Acetals

| Catalyst System | Substrate Type | Proton Source | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Disulfonimide | α-Aryl-α-alkyl | H₂O | 95:5 | mpg.de |

| Disulfonimide | α-Aryl-α-alkyl | D₂O | 95.5:4.5 | mpg.de |

| Disulfonimide | α-Alkyl-α-alkyl | Not Specified | Racemic | mpg.de |

Enzymatic resolution is a powerful and widely used technique for separating enantiomers of chiral carboxylic acids. pluscommunication.eu Lipases, a class of hydrolase enzymes, are particularly effective for the kinetic resolution of racemic carboxylic acid esters. mdpi.comnih.gov In this process, the enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other unreacted. mdpi.com This results in a mixture of an enantioenriched carboxylic acid and the unreacted, enantioenriched ester, which can then be separated.

Lipases such as Amano PS (from Burkholderia cepacia) have demonstrated excellent selectivity in the hydrolysis of various aryl carboxylic acid esters, yielding the hydrolyzed (S)-carboxylic acids and unreacted (R)-esters in high yields and enantiomeric purity. mdpi.com The efficiency of the resolution can be influenced by the reaction conditions, including the solvent and temperature. pluscommunication.eumdpi.com This method provides a practical route to obtain both enantiomers of a chiral carboxylic acid from a racemic mixture. nih.gov For instance, the kinetic resolution of phenylalkyl carboxylic acid esters using metagenome-derived esterases has successfully produced both enantiomers in excellent optical purity and high yields. nih.gov

Table 2: Lipase Selectivity in Kinetic Resolution of Carboxylic Acid Esters

| Enzyme | Substrate | Reaction Type | Selectivity | Reference |

|---|---|---|---|---|

| Amano PS Lipase | Racemic aryl carboxylic acid ester | Hydrolysis | Excellent (yields 52-60%, ee 77-99%) | mdpi.com |

| Burkholderia cepacia Lipase | Racemic aryl carboxylic acid ester | Hydrolysis | High | mdpi.com |

| Glycolate Oxidase | Racemic 2-hydroxy acids | Oxidation | High (preferential oxidation of S-enantiomer) | acs.org |

Stereoselective aldol (B89426) reactions are a fundamental tool for constructing β-hydroxy carbonyl compounds, which are direct precursors to β-hydroxy carboxylic acids. organic-chemistry.org The Zimmerman-Traxler model provides a predictive framework for understanding the stereochemical outcome of aldol reactions involving metal enolates, which proceed through a chair-like six-membered transition state. harvard.edu The geometry of the enolate (E or Z) dictates the relative stereochemistry (anti or syn) of the aldol adduct. harvard.edu

To achieve absolute stereocontrol, chiral auxiliaries are often employed. The Evans' oxazolidinone auxiliaries are among the most successful and widely used. harvard.eduwikipedia.org By attaching this chiral auxiliary to a carboxylic acid, a chiral imide is formed. Deprotonation with a suitable base and Lewis acid, typically using dibutylboron triflate and a tertiary amine, generates a chiral boron enolate. harvard.edu This enolate then reacts with an aldehyde in a highly diastereoselective manner. harvard.edu The chiral auxiliary effectively shields one face of the enolate, directing the aldehyde to attack from the less hindered face, thus controlling the absolute stereochemistry of the newly formed stereocenters. harvard.edu After the reaction, the auxiliary can be cleaved to reveal the enantioenriched β-hydroxy carboxylic acid or its derivative. wikipedia.org The choice of reagents and reaction conditions can influence the enolate geometry and, consequently, the diastereomeric outcome of the reaction. organic-chemistry.orgharvard.edu

Table 3: Stereoselectivity in Boron-Mediated Aldol Reactions

| Boron Reagent | Base | Enolate Geometry | Aldol Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| (n-Bu)₂BOTf | i-Pr₂NEt | (Z) >97% | syn | >99% | harvard.edu |

| (c-Hex)₂BCl | Et₃N | (E) >99% | anti | >97% | harvard.edu |

Mechanistic Investigations and Reaction Profiles of 2 Ethyl 4,4 Dimethylpentanoic Acid

Fundamental Reactivity of the Carboxyl Group in Branched Systems

The electronic nature of the carboxyl group, characterized by a polarized carbonyl (C=O) bond and an acidic hydroxyl (-OH) proton, dictates its reactivity. However, in sterically encumbered systems like 2-ethyl-4,4-dimethylpentanoic acid, the accessibility of the electrophilic carbonyl carbon and the adjacent α-carbon is significantly restricted, modulating its reaction pathways.

Esterification is a fundamental transformation of carboxylic acids. The direct, acid-catalyzed reaction with an alcohol, known as the Fischer esterification, is often inefficient for sterically hindered carboxylic acids. The significant bulk of the α-ethyl group and the γ-tert-butyl group in this compound impedes the necessary nucleophilic attack of the alcohol on the protonated carbonyl carbon.

The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, the subsequent attack by the alcohol is sterically hindered, leading to slow reaction rates and low yields. The equilibrium nature of the Fischer esterification further complicates its application for hindered substrates.

To overcome this steric barrier, more potent esterification methods are required. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly effective alternative. nih.govmasterorganicchemistry.com In this method, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. masterorganicchemistry.com DMAP, a superior nucleophile to the alcohol, then intercepts this intermediate to form a reactive acylpyridinium species ("active ester"). This species is then readily attacked by the alcohol, even a bulky one, to furnish the desired ester, regenerating the DMAP catalyst. masterorganicchemistry.com The formation of the stable dicyclohexylurea (DCU) byproduct drives the reaction to completion. masterorganicchemistry.com

Table 1: Comparison of Esterification Methods for a Sterically Hindered Carboxylic Acid This table presents illustrative data on the expected efficiency of different esterification methods when applied to a sterically demanding substrate like this compound.

| Method | Reagents | Typical Conditions | Expected Yield for Hindered Acid | Key Feature |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat, Reflux | Low to Moderate | Equilibrium-limited, sensitive to steric hindrance. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | High | Forms a highly reactive intermediate, effective for hindered substrates. nih.govmasterorganicchemistry.com |

The carboxyl group represents a high oxidation state for a carbon atom, and as such, it is generally resistant to further oxidation under standard conditions. Current time information in Chicago, IL, US. Strong oxidizing agents under harsh conditions can lead to decarboxylation and degradation of the molecule.

Conversely, the reduction of the carboxylic acid moiety is a synthetically valuable transformation. Due to the low electrophilicity of the carbonyl carbon, powerful reducing agents are required. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, converting carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comadichemistry.com

The reduction of this compound with LiAlH₄ proceeds via a two-stage mechanism. First, an acid-base reaction occurs where the hydride deprotonates the acidic carboxylic proton, evolving hydrogen gas and forming a lithium carboxylate salt. youtube.com This is followed by the nucleophilic addition of hydride from an additional equivalent of LiAlH₄ to the carbonyl carbon of the carboxylate. This process ultimately leads to the formation of 2-ethyl-4,4-dimethylpentan-1-ol after an aqueous or acidic workup to protonate the resulting alkoxide. masterorganicchemistry.comyoutube.com

Reaction Scheme for the Reduction of this compound:

Direct nucleophilic acyl substitution on a carboxylic acid is generally not feasible because the hydroxyl group (-OH) is a poor leaving group. libretexts.orgsaskoer.ca Nucleophiles, particularly basic ones, will preferentially act as a base and deprotonate the acid rather than attacking the carbonyl carbon. libretexts.org

Therefore, the reactivity of the carboxyl group must be enhanced by converting the -OH group into a better leaving group. A common strategy is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. saskoer.ca

For this compound, reaction with thionyl chloride would yield 2-ethyl-4,4-dimethylpentanoyl chloride. This acyl chloride is a much more reactive electrophile due to the inductive effect of the chlorine atom and because the chloride ion is an excellent leaving group. It can then readily undergo nucleophilic acyl substitution with a wide range of nucleophiles (e.g., amines to form amides, alcohols to form esters, carboxylates to form anhydrides) under milder conditions than the parent carboxylic acid. nih.gov The steric hindrance at the α-carbon will still influence the rate of these subsequent substitution reactions, but the high reactivity of the acyl chloride intermediate makes the transformations feasible.

Reaction Mechanisms in Branched Carboxylic Acid Transformations

The branching at the α-carbon and elsewhere in the carbon skeleton of this compound has profound implications for the selectivity of its transformations.

The structure of this compound possesses a stereocenter at the C2 position, meaning it exists as a pair of enantiomers. This chirality can influence the stereochemical outcome of reactions. When reacting with a chiral, non-racemic reagent, the enantiomers of the acid will form diastereomeric products, which can, in principle, be separated.

Branching significantly impacts regioselectivity, which is the preference for reaction at one position over another. For instance, in reactions involving the α-carbon, such as α-halogenation, the presence of the ethyl group provides two α-hydrogens that can be substituted. However, the steric bulk surrounding these positions can dictate the approach of the reagents. While such reactions are possible, the steric hindrance may necessitate more forceful conditions compared to less branched analogues.

In elimination reactions of derivatives of this compound, the branching pattern would influence the formation of alkenes according to Zaitsev's or Hofmann's rule, depending on the steric bulk of the base and the leaving group. youtube.com The significant steric hindrance could favor the formation of the less substituted (Hofmann) product.

Transition metal catalysis offers powerful methods for forming new bonds under conditions that are often milder than classical methods. Palladium-catalyzed cross-coupling reactions, for example, can be used to functionalize carboxylic acids or their derivatives. lumenlearning.comnih.gov

One area of interest is the direct α-arylation of carboxylic acids. While challenging due to the acidic proton, strategies have been developed to achieve this transformation. nih.gov A general catalytic cycle for such a process involving a palladium catalyst typically includes several key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to an aryl halide (Ar-X), forming a palladium(II) species. lumenlearning.comyoutube.com

Deprotonation/Coordination: The carboxylic acid substrate coordinates to the palladium center, and a base removes the acidic α-proton to form a palladium enolate.

Reductive Elimination: The aryl group and the α-carbon of the enolate reductively eliminate from the palladium center, forming the new carbon-carbon bond of the α-arylated product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. lumenlearning.comyoutube.com

The bulky nature of this compound would play a critical role in such a cycle. The steric hindrance could affect the rate of coordination to the metal center and the subsequent reductive elimination step. The choice of ligands on the palladium catalyst is crucial for controlling the reactivity and selectivity, with bulkier ligands often being necessary to promote certain steps and prevent side reactions. nih.gov

Advanced Spectroscopic and Computational Characterization of 2 Ethyl 4,4 Dimethylpentanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Environments

The ¹H NMR spectrum of 2-Ethyl-4,4-dimethylpentanoic acid is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment. The integration of the signals provides the ratio of the number of protons in each unique environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling.

Based on the structure of this compound, the following proton environments are expected:

-COOH Proton: A broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-13 ppm, characteristic of a carboxylic acid proton.

α-CH Proton: The proton on the carbon atom adjacent to the carboxyl group (C2) is expected to appear as a multiplet, likely a pentet or a more complex pattern, due to coupling with the protons of the adjacent ethyl and methylene (B1212753) groups. Its chemical shift would likely be in the region of 2.2-2.6 ppm.

-CH₂- (Ethyl group) Protons: These protons are diastereotopic and would be expected to show complex splitting patterns, likely a multiplet, in the range of 1.4-1.7 ppm.

-CH₂- (Pentanoic chain) Protons: The methylene protons at C3 would also be diastereotopic and are expected to appear as a multiplet in the range of 1.2-1.5 ppm.

-C(CH₃)₃ Protons: The nine protons of the tert-butyl group are equivalent and would appear as a sharp singlet around 0.9-1.0 ppm.

-CH₃ (Ethyl group) Proton: The methyl protons of the ethyl group would appear as a triplet around 0.8-1.0 ppm, due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | broad s | 1H |

| α-CH | 2.2 - 2.6 | m | 1H |

| -CH₂- (ethyl) | 1.4 - 1.7 | m | 2H |

| -CH₂- (C3) | 1.2 - 1.5 | m | 2H |

| -C(CH₃)₃ | 0.9 - 1.0 | s | 9H |

| -CH₃ (ethyl) | 0.8 - 1.0 | t | 3H |

s = singlet, t = triplet, m = multiplet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its hybridization and chemical environment.

For this compound, nine distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule.

Carbonyl Carbon (-COOH): This carbon is the most deshielded and is expected to appear at a chemical shift of approximately 175-185 ppm.

α-Carbon (-CH-): The carbon atom at the C2 position is expected to have a chemical shift in the range of 45-55 ppm.

Methylene Carbon (-CH₂- of ethyl group): This carbon is anticipated to appear in the range of 25-35 ppm.

Methylene Carbon (-CH₂- at C3): The C3 methylene carbon is expected in the region of 30-40 ppm.

Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is predicted to be in the range of 30-35 ppm.

Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group would give a single signal in the range of 28-32 ppm.

Methyl Carbon (-CH₃ of ethyl group): This methyl carbon is expected to appear in the upfield region, around 10-15 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-COOH) | 175 - 185 |

| C2 (-CH) | 45 - 55 |

| C3 (-CH₂-) | 30 - 40 |

| C4 (-C(CH₃)₃) | 30 - 35 |

| C5 (-CH₃ of tert-butyl) | 28 - 32 |

| C (ethyl -CH₂-) | 25 - 35 |

| C (ethyl -CH₃) | 10 - 15 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the alkyl framework.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band is anticipated in the range of 1700-1725 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid.

C-H Stretches: Multiple sharp bands are expected in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the methyl and methylene groups.

C-O Stretch and O-H Bend: Absorptions corresponding to the C-O stretching and O-H bending vibrations are expected in the fingerprint region, typically between 1210-1320 cm⁻¹ and 920-950 cm⁻¹ (for the out-of-plane O-H bend of the dimer), respectively.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Strong, Broad |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong, Sharp |

| C-H stretch (alkane) | 2850 - 2960 | Medium to Strong |

| C-O stretch | 1210 - 1320 | Medium |

| O-H bend | 920 - 950 | Medium, Broad |

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the electronic structure and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can be used to predict various molecular properties, including optimized geometries, vibrational frequencies (to compare with IR spectra), NMR chemical shifts, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

For this compound, DFT calculations could be employed to:

Determine the most stable conformation of the molecule.

Calculate the theoretical vibrational spectrum to aid in the assignment of experimental IR bands.

Predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for structural validation.

Visualize the electron density distribution and molecular orbitals to understand the reactivity and electronic properties of the molecule.

The results of such calculations would provide a deeper understanding of the intrinsic properties of the this compound molecule, which can be correlated with its chemical behavior.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net These theoretical calculations provide valuable support for experimental findings and can aid in the structural elucidation of molecules. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for the calculation of NMR chemical shifts (¹H and ¹³C). researchgate.net The theoretical values are typically calculated relative to a reference standard, such as tetramethylsilane (B1202638) (TMS). Similarly, theoretical vibrational frequencies can be computed and are often scaled by a specific factor to improve agreement with experimental IR and Raman spectra. researchgate.net This comparison between theoretical and experimental spectra allows for precise assignment of vibrational modes.

While specific computationally predicted spectroscopic data for this compound are not present in the searched literature, these methods represent the standard approach for gaining such insights.

Mechanistic Insights from Computational Transition State Analysis

Computational transition state analysis is a powerful technique for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, calculate activation energies, and elucidate reaction pathways. researchgate.net

This type of analysis could be applied to understand potential reactions of this compound, such as its thermal decomposition. For instance, the thermolysis of carboxylic acids can proceed through various mechanisms, including decarboxylation. A computational study would involve locating the transition state for the reaction, which is the highest energy point along the reaction coordinate. The connectivity of this transition state to the reactant and product (or intermediate) is confirmed through Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net

Studies on similar compounds, such as ethyl carbamates, show that gas-phase elimination reactions can occur in a stepwise manner, proceeding through a cyclic transition state to form an intermediate, which then decomposes to the final products. researchgate.net A similar approach for this compound could reveal the energetic feasibility and mechanistic details of its potential reactions, providing a level of understanding that is difficult to achieve through experimental means alone.

Applications and Materials Science Integration of 2 Ethyl 4,4 Dimethylpentanoic Acid

Role as a Synthetic Building Block in Complex Organic Synthesis

A thorough review of chemical literature reveals a significant gap in the documented use of 2-Ethyl-4,4-dimethylpentanoic acid as a foundational component in complex organic synthesis. This sterically hindered carboxylic acid, with its unique ethyl and gem-dimethyl substitution pattern, presents a potentially interesting scaffold. However, its specific application as a precursor or building block in multi-step syntheses appears to be an unexplored area of research.

Precursor for Advanced Organic Molecules

There is currently no available scientific literature or patent data demonstrating the use of this compound as a direct precursor for the synthesis of advanced organic molecules. While the structural features of the acid—a chiral center at the alpha-position and a bulky neopentyl-like group—could theoretically offer unique properties to larger molecules, no examples of such transformations have been published.

Scaffolds for Natural Product Synthesis

The use of this compound as a scaffold or starting material in the total synthesis of natural products is not documented. Natural product synthesis often utilizes readily available or easily synthesized chiral building blocks. The specific substitution pattern of this compound has not been identified as a key structural motif in known natural products, and consequently, its application in this field has not been reported.

Integration into Polymeric Materials and Functional Polymers

The integration of functional groups into polyolefins is a significant area of materials science, aimed at enhancing properties like adhesion, printability, and compatibility. Carboxylic acid moieties, in particular, can introduce polarity and offer sites for further chemical modification. However, the specific use of this compound for this purpose is not described in the existing literature. The following subsections discuss general strategies in polymer chemistry where such a molecule could theoretically be applied, though no specific examples involving this compound have been found.

Direct Synthesis of Branched Carboxylic Acid Functionalized Polyolefins

The direct synthesis of polyolefins functionalized with specific branched carboxylic acids like this compound is a challenging task. Coordination polymerization catalysts, which are highly effective for polymerizing ethylene (B1197577) and propylene, are often sensitive to polar functional groups like carboxylic acids. Research in this area typically focuses on protecting the functional group or using specialized, tolerant catalyst systems. There are no published studies detailing a method for the direct polymerization of a monomer derived from this compound to produce a functionalized polyolefin.

Copolymerization Strategies for Controlled Microstructures

Copolymerization is a common method to incorporate functional monomers into a polymer chain, allowing for control over the material's microstructure and properties. To achieve this, this compound would first need to be converted into a polymerizable monomer, for example, an ester of a diene or a norbornene derivative. This functional monomer could then be copolymerized with a primary olefin like ethylene. However, no research has been found that details such a copolymerization strategy specifically utilizing a monomer based on this compound.

Conversion to Ionomers for Enhanced Material Properties

Ionomers are polymers containing a small amount of ionic groups, which can act as physical crosslinks and significantly enhance material properties such as toughness, transparency, and melt strength. A polyolefin functionalized with this compound would be a candidate for conversion into an ionomer by neutralizing the carboxylic acid groups with a metal salt (e.g., sodium, zinc). This would create ionic aggregates within the nonpolar polymer matrix. As there is no data on the synthesis of the base-functionalized polymer, there is consequently no information available on its subsequent conversion to an ionomer or the resulting material properties.

Role in Advanced Coating Systems

The unique branched structure of this compound and related neo-acids is leveraged in advanced coating systems to enhance performance and durability. These acids serve as critical building blocks and modifiers, particularly in high-performance resin systems.

Components in High-Performance Epoxy Resins

While not typically used as a primary curative, the glycidyl (B131873) esters of branched-chain carboxylic acids, such as the structurally similar neodecanoic acid, are pivotal in formulating high-performance epoxy resins. These esters function as reactive diluents or modifiers that integrate into the polymer backbone. pcimag.comyoutube.com

The incorporation of the highly branched, hydrophobic neodecanoate structure into an epoxy system imparts several desirable properties:

Viscosity Reduction: The branched structure effectively lowers the viscosity of epoxy resin formulations, improving handling and processability without the need for volatile organic compounds (VOCs). pcimag.com

Enhanced Flexibility: Long-chain and branched-acid glycidyl esters can increase the flexibility of the cured epoxy, which is often a rigid and brittle material. google.com

Improved Durability and Appearance: Coatings formulated with glycidyl neodecanoate exhibit excellent weatherability and a superior "wet look" appearance. pcimag.com

Hydrolytic Stability: The sterically hindered nature of the neo-acid structure provides exceptional thermal and hydrolytic stability to the resulting polymer, protecting it from degradation. exxonmobilchemical.com

The reaction to create these modifiers typically involves converting the carboxylic acid to its glycidyl ester by reacting it with epichlorohydrin. google.comgoogle.comepo.org This functionalized version can then be incorporated into various resin systems. For example, glycidyl esters are used to produce high-grade alkyd resins, polyester (B1180765) resins, and acrylic resins, in addition to their role as epoxy diluents. youtube.com

Table 1: Properties of Epoxy Systems Modified with Branched Acid Derivatives

| Property | Benefit of Incorporation | Research Finding |

|---|---|---|

| Viscosity | Lowered for easier application | Glycidyl neodecanoate is used as a reactive diluent to partially or totally replace solvents. pcimag.com |

| Flexibility | Increased in the cured resin | Long-chain diglycidyl esters are added to epoxide resins to increase the flexibility of moulded articles. google.com |

| Stability | Excellent thermal and hydrolytic stability | The high steric hindrance of the neo-acid structure provides derivatives with high stability. exxonmobilchemical.com |

| Appearance | Superior "wet look" and weatherability | Incorporation of glycidyl neodecanoate leads to enhanced topcoat appearance and durability. pcimag.com |

Bio-based Carboxylic Acids in Sustainable Coating Applications

There is a significant trend in the coatings industry to replace petrochemical-based materials with renewable, bio-based alternatives to reduce environmental impact. rsc.org Carboxylic acids are central to this shift, serving as building blocks for sustainable polymers. While many neo-acids are currently derived from fossil fuels, research is underway to produce them from biomass-derived monomers, signaling a future path for compounds like this compound in the green chemistry space. rsc.org

The unique performance attributes of branched carboxylic acids make them attractive for high-performance sustainable coatings. Their inherent hydrophobicity enhances water resistance, a key factor in coating durability. Furthermore, their excellent thermal and hydrolytic stability contributes to the longevity of the coating, reducing the need for replacement and thereby promoting sustainability. exxonmobilchemical.com The ability of their glycidyl ester derivatives to lower formulation viscosity also helps in creating low-VOC or even zero-VOC coating systems, which is a primary goal in sustainable coating development. pcimag.com

Specialized Industrial Applications (Academic Research Perspective)

Beyond coatings, the distinct chemical nature of branched acids lends them to specialized applications where their structure provides a functional advantage.

Wood Preservation and Fungicidal Applications of Branched Acids

Research has demonstrated that branched-chain aliphatic carboxylic acids are highly effective at protecting wood and other cellulosic materials from sapstain and mould fungi. google.com A key finding is that the protection offered by these branched acids is substantially better than that from corresponding straight-chain (normal) fatty acids. google.com

One patent specifically highlights 2-ethylhexanoic acid, a structural analogue of this compound, as a particularly preferred agent for this purpose. google.com These acids and their salts can be applied to wood via dipping, spraying, or brushing, often in aqueous solutions or dispersions. google.com While some studies show that linear carboxylic acids like propionic and acetic acid have antifungal properties, they can also damage wood fibers, and their effectiveness as a preservative treatment can be limited, especially after leaching. uef.fiswst.org The superior performance of branched acids makes them a more viable option. Commercial products like Neodecanoic Acid are specifically recommended for use in wood preservatives. univarsolutions.com

Table 2: Efficacy of Carboxylic Acids in Wood Preservation

| Acid Type | Application | Efficacy & Findings | Source Index |

|---|---|---|---|

| Branched-Chain Carboxylic Acids | Protection against sapstain and mould fungi | Substantially better protection compared to normal fatty acids. 2-ethylhexanoic acid is particularly preferred. | google.com |

| Neodecanoic Acid | Wood preservatives | Listed as a recommended use due to high stability and performance. | univarsolutions.com |

| Linear-Chain Carboxylic Acids | Antifungal against decay fungi | Propionic acid showed high antifungal activity in vitro, but treated wood did not differ significantly from untreated samples and was damaged by the acid. | uef.fi |

| Carboxylic Acid Anhydrides | Protection against brown rot fungus | A weight gain of 18% from modification with linear anhydrides provided complete protection, suggesting cell wall bulking is a key factor. | researchgate.net |

Refrigeration Fluid Conditioning

In the context of refrigeration systems, carboxylic acids are not used as beneficial conditioning additives but are rather a byproduct of lubricant degradation that must be managed. Modern refrigeration systems often use polyol ester (POE) lubricants, which, in the presence of moisture, air, or high temperatures, can break down (hydrolyze) to form their parent compounds: an alcohol and a carboxylic acid. purdue.eduqwik.com

The presence of these organic acids is a major concern. Unlike strong inorganic acids that can cause rapid compressor burnout, these weaker organic acids typically lead to the formation of oil sludge. qwik.com This sludge can clog small valves and orifices or impair the lubricant's ability to function, eventually leading to compressor seizure from lack of proper lubrication. qwik.com

The structure of the carboxylic acid used in the synthesis of the POE lubricant has a significant impact on the lubricant's properties, such as viscosity and miscibility with refrigerants. purdue.edugoogle.com Patents describe using branched-chain carboxylic acids to create higher viscosity POE lubricants, although this can sometimes come at the cost of reduced lubricity. google.com Therefore, the "conditioning" of refrigeration fluid involves monitoring for the presence of these acids and implementing maintenance, such as replacing the filter-drier to remove moisture, to prevent their formation and the subsequent degradation of the system. qwik.com

Future Research Directions and Unexplored Avenues for Highly Branched Carboxylic Acids

Development of Greener Synthetic Routes and Sustainable Production

The imperative for environmentally benign chemical processes is driving research into greener methods for synthesizing complex molecules like 2-Ethyl-4,4-dimethylpentanoic acid. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Future efforts are focused on developing more sustainable alternatives.

Key Research Thrusts:

Catalytic Oxidation: Research into the use of metal-free solid acid carbocatalysts, such as sulfonic acid-functionalized reduced graphene oxide (SA-rGO), offers a promising green route. nih.gov These catalysts can facilitate the oxidation of corresponding aldehydes using hydrogen peroxide, a green oxidant, potentially at a large scale. nih.gov

Solvent-Free Reactions: The use of infrared irradiation to drive reactions without a solvent is another promising avenue. scirp.org This method has been successfully applied to the synthesis of amides from carboxylic acids and could be adapted for other derivatives, reducing volatile organic compound (VOC) emissions. scirp.org

Bio-derived Feedstocks: A long-term goal is the conversion of bio-derived carboxylic acids into more complex structures. escholarship.org Integrated catalytic sequences that can upgrade simpler, renewable feedstocks through processes like ketonization and condensation could provide a sustainable pathway to highly branched structures. escholarship.org

Catalyst-Free Transformations: Recent discoveries have shown that certain reactions, like the cleavage of alkyne C≡C bonds to form carboxylic acids, can occur in water microdroplets without any catalyst, using ozone generated from microlightning. acs.org Exploring such unconventional, catalyst-free methods for building branched acid frameworks could revolutionize their production. acs.org

Exploration of Novel Catalytic Systems for Selective Transformations

The carboxylic acid group is a versatile functional handle, but its transformation can be challenging, especially in a sterically hindered environment. The development of novel catalytic systems is crucial for unlocking new reaction pathways and achieving high selectivity.

Emerging Catalytic Strategies:

C-H Activation: A significant challenge in organic synthesis is the selective functionalization of C-H bonds. Novel palladium-based catalyst systems have been developed that enable the olefination of free carboxylic acids at the remote γ-C(sp3)–H position. mpg.de Applying such a system to this compound could lead to the synthesis of valuable lactones and other complex derivatives. mpg.de

Rhenium-based Catalysis: High-valent transition metal complexes, traditionally underestimated for hydrogenation, are showing great promise. RheniumV(=O)-diphosphine complexes have proven to be extremely effective precatalysts for the chemoselective hydrogenation and functionalization of carboxylic acids into alcohols with broad functional group tolerance, even in the presence of sulfur poisons. nih.govresearchgate.net

Iron-catalyzed Reactions: To avoid the cost and toxicity of precious metals, iron catalysts are being explored. Iron triflate, for instance, can efficiently catalyze the addition of carboxylic acids to alkenes to form esters under green conditions. rsc.org

Nickel-catalyzed Carboxylation: An integrated catalytic platform using nickel catalysts has been developed for the decarboxylation and subsequent carboxylation of aliphatic and aromatic carboxylic acids using 13CO2 or 14CO2. acs.org This method is valuable for isotopic labeling in drug discovery and could potentially be used to synthesize or modify branched acids. acs.org

| Catalyst System | Transformation | Potential Application for Highly Branched Acids | Reference |

|---|---|---|---|

| Palladium/Ligand System | γ-C(sp3)–H Olefination | Synthesis of complex lactones and derivatives. | mpg.de |

| RheniumV(=O) Complexes | Hydrogenation, α-C-H functionalization | Selective reduction to alcohols and C-C bond formation. | nih.govresearchgate.net |

| Iron Triflate (Fe(OTf)3) | Intermolecular addition to alkenes | Green synthesis of sterically hindered esters. | rsc.org |

| Nickel/Ligand System | Decarboxylation/Carboxylation | Isotopic labeling and structural modification. | acs.org |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. For complex molecules like highly branched carboxylic acids, these methods can predict properties and reaction outcomes, saving significant time and resources.

Computational Frontiers:

Descriptor Prediction: Graph neural networks (GNNs) are being trained on large libraries of molecules to provide rapid, high-fidelity predictions of DFT-level molecular descriptors (e.g., steric and electronic properties) from a simple chemical structure input. nih.gov This allows for the quick assessment of a molecule's potential reactivity without the need for resource-intensive calculations. nih.gov

Reactivity and Outcome Prediction: Machine learning models are being developed to predict the outcomes of organic reactions with increasing accuracy. acs.org These models can analyze reactants and reagents to forecast the likely product, which is particularly useful for complex systems where multiple reaction pathways are possible. acs.org For instance, a model might predict whether hydrolysis would occur at a sterically hindered ester or another functional group in the molecule. acs.org

Spectra Prediction: By combining knowledge of physical-organic chemistry with computational analysis, predictive rules for mass spectrometry (MS/MS) fragmentation are being developed. acs.org This can help in the rapid identification of metabolites and degradation products of complex carboxylic acids in biological or environmental samples. acs.org

Toxicity Prediction: Machine learning algorithms, such as decision trees and random forests, can build models to predict the toxicity of carboxylic acids based on molecular descriptors like pKa, logP, and dipole moment. researchgate.net This allows for early-stage safety assessment in the design of new derivatives. researchgate.net

Investigation of Structure-Reactivity Relationships in Complex Systems

The reactivity of a carboxylic acid derivative is dictated by factors including the electrophilicity of the carbonyl carbon and the nature of the leaving group. idc-online.comlibretexts.org In a molecule like this compound, the bulky alkyl groups create significant steric hindrance around the reaction center, which profoundly impacts reaction rates and mechanisms.

A key area for future research is the systematic quantification of these steric effects. While it is qualitatively understood that the reactivity of carboxylic acid derivatives generally follows the order of acyl halides > anhydrides > esters > amides, the specific impact of α- and γ-branching is less well-defined. msu.edu

Future studies could involve:

Kinetic Analysis: Comparing the rates of fundamental reactions like Fischer esterification or aminolysis for a series of carboxylic acids with varying degrees of branching. libretexts.org This would provide quantitative data on the steric impediment caused by groups like the neopentyl moiety in this compound.

Mechanistic Studies: Investigating how extreme steric hindrance alters reaction mechanisms. For example, it could favor alternative pathways or necessitate the use of specialized, highly reactive reagents like thionyl chloride (SOCl₂) for conversions that are straightforward for less hindered acids. libretexts.org

Enzymatic Transformations: Exploring the use of enzymes (lipases, esterases) for transformations. Enzymes often possess highly specific active sites that may overcome the steric challenges of synthetic catalysts, enabling selective reactions on highly branched substrates.

Potential for Rational Design of Derivatives with Tunable Properties

The rational design of derivatives allows for the fine-tuning of a molecule's properties for specific applications. Starting from the this compound scaffold, a multitude of derivatives can be envisioned by modifying the carboxylic acid headgroup. msu.edu

Opportunities for Derivative Design:

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Ethyl-4,4-dimethylpentanoic acid with high purity?

- Methodological Answer : Synthesis typically involves alkylation or carboxylation of branched alkane precursors. For example, multi-step routes using continuous flow reactors (as seen in structurally related 4,4-dimethyl compounds) can improve yield and enantiomeric purity . Key steps include:

Alkylation : Introduce the ethyl group at position 2 via nucleophilic substitution.

Carboxylation : Oxidize a pre-functionalized intermediate (e.g., aldehyde or alcohol) to the carboxylic acid.

Purification via recrystallization or column chromatography is critical to remove byproducts like 2-Ethyl-4-methylpentanoic acid (CAS 108-81-6), a common structural analog .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : Use H NMR to confirm methyl branching (δ 0.8–1.2 ppm for -CH groups) and the ethyl chain (δ 1.2–1.5 ppm). C NMR resolves quaternary carbons at the 4,4-dimethyl position .

- GC/MS : Compare fragmentation patterns to known branched-chain acids (e.g., Ethyl 2-methylpentanoate, CAS 39255-32-8) .

- X-ray Crystallography : If single crystals are obtained, refine using SHELXL (via SHELX software) to resolve bond lengths and angles .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility.

- Waste Disposal : Neutralize acidic waste before transferring to licensed facilities .

Advanced Research Questions

Q. How does this compound interact with enzymatic pathways, such as mTORC1?

- Methodological Answer : While direct studies are limited, structurally related amino acids (e.g., [S]-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid) show mTORC1 activation via allosteric binding. To test this:

In Vitro Assays : Measure mTORC1 activity (e.g., phosphorylation of S6K1) in HEK293 cells treated with the compound.

CSF/Plasma Correlation : Use pharmacokinetic modeling to link plasma concentrations to biomarker changes (e.g., orotic acid levels) .

Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray) for branched carboxylic acids?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate theoretical NMR shifts and compare to experimental data.

- Twinned Crystals : Use SHELXD/SHELXE to deconvolute overlapping reflections in X-ray data .

- Dynamic NMR : Probe conformational flexibility at high temperatures to explain discrepancies .

Q. What computational strategies predict the reactivity of this compound in esterification or amidation reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.